1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBSTFOBVYTGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154198-40-9 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
One of the primary applications of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is in the development of fungicides. The compound is a precursor for synthesizing various fungicidal agents, which are essential in protecting crops from fungal diseases. The annual production of fungicides exceeds 30,000 metric tons, emphasizing the economic importance of compounds like this one in agricultural practices .
Case Study: Synthesis and Efficacy
Research has demonstrated that derivatives of this pyrazole compound exhibit significant antifungal activity against various phytopathogenic fungi. For instance, a study synthesized several derivatives and tested them against seven different fungi, revealing that some compounds exhibited higher antifungal activity than established fungicides such as boscalid .
Medicinal Chemistry
Antimicrobial Activities
The compound has been extensively studied for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi, making them valuable in developing new antimicrobial agents. For example, novel derivatives have been synthesized and screened for their activity against common pathogens like E. coli and S. aureus, with some compounds showing minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For instance, compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results with IC50 values indicating significant potency against specific types of cancer cells .
Mechanistic Insights and Pharmacological Studies
Mechanism of Action
The pharmacological activities of pyrazole derivatives often stem from their ability to interact with biological targets, including enzymes and receptors. For instance, some studies suggest that these compounds can act as partial agonists at cannabinoid receptors, potentially offering therapeutic benefits in treating metabolic disorders and pain management .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Agricultural | Fungicide development | High antifungal activity against multiple fungi |
| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli, S. aureus |
| Cancer Treatment | Anticancer agents | Significant cytotoxicity against cancer cells |
| Pharmacological Studies | Cannabinoid receptor interactions | Potential for treating metabolic disorders |
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group and Reactivity Comparisons
- Carboxylic Acid vs. Ester Derivatives :
The ethyl ester derivative of the target compound (Table 1, Row 3) exhibits higher lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid form (logP ~1.8), impacting membrane permeability in biological systems. Hydrolysis of the ester to the carboxylic acid under basic or enzymatic conditions is a common pathway, critical for prodrug activation . - Electron-Withdrawing Groups : The trifluoromethyl group in 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases metabolic stability by resisting oxidative degradation, a feature absent in the parent compound .
Biological Activity
1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group. This configuration contributes to its biological activities.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. The specific compound this compound has demonstrated potential in this regard, although detailed studies are still required to elucidate its mechanisms of action.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Anticancer Activity
A significant body of research highlights the anticancer potential of pyrazole derivatives, including this compound. Various studies have reported its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Induction of apoptosis |
| NCI-H460 | 0.39 | Inhibition of Aurora-A kinase |
| Hep-2 | 0.74 | Cytotoxicity via cell cycle arrest |
Table 1: Anticancer Activity of this compound
Research Findings
Recent advancements in drug design have focused on the synthesis and evaluation of various derivatives of pyrazole compounds:
- Antitumor Screening : A study conducted by Bouabdallah et al. evaluated multiple pyrazole derivatives, including those related to this compound, which displayed significant cytotoxic effects against cancer cell lines such as Hep-2 and P815 with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Mechanistic Studies : Investigations into the mechanisms have revealed that these compounds can induce autophagy in cancer cells without triggering apoptosis, suggesting a novel pathway for anticancer activity .
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:
- Study on MCF-7 Cells : A study found that specific derivatives exhibited growth inhibition with an IC50 value as low as 0.01 µM, indicating high potency against breast cancer cells .
- In Vivo Studies : Additional studies have explored the in vivo efficacy of these compounds against tumor models in mice, demonstrating promising results that warrant further exploration in clinical trials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic or basic conditions . Optimization includes adjusting catalysts (e.g., DMF-DMA for cyclocondensation) and solvents (polar aprotic solvents like DMF) to enhance yield and purity. Post-synthetic halogenation (e.g., using N-chlorosuccinimide) introduces the 2-chlorophenyl substituent. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ 12–13 ppm for -COOH).
- XRD : Determines crystal structure and confirms substituent positions via bond-length analysis .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z ~236.6 for C₁₀H₇ClN₂O₂).
Cross-referencing with computational models (DFT) improves spectral interpretation .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a versatile intermediate for:
- Drug Discovery : Functionalization at the 4-carboxylic acid position enables synthesis of amides or esters with anti-inflammatory or antimicrobial activity .
- Enzyme Inhibition : The pyrazole core interacts with enzymes (e.g., xanthine oxidase) via hydrogen bonding; substituent effects on IC₅₀ values are studied via kinetic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar pyrazole derivatives?
- Methodological Answer : Contradictions often arise from substituent effects. For example:
- Halogen Position : 2-chlorophenyl vs. 4-chlorophenyl analogs show differing receptor-binding affinities due to steric/electronic variations. Comparative SAR studies using radioligand assays (e.g., CB1/CB2 receptor binding) clarify these effects .
- Quantitative Analysis : Multivariate regression models (e.g., CoMFA) correlate substituent descriptors (Hammett σ, LogP) with activity trends .
Q. What strategies mitigate impurities during large-scale synthesis, and how are they characterized?
- Methodological Answer : Common impurities include unreacted intermediates (e.g., hydrazine derivatives) or dihalogenated byproducts. Mitigation involves:
- Chromatographic Purification : Flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures).
- Advanced Characterization : LC-MS/MS identifies trace impurities, while DSC monitors thermal stability .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to targets (e.g., COX-2 or cannabinoid receptors).
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives .
- Case Study : Replacing the 2-chlorophenyl group with a trifluoromethyl group improved metabolic stability in a recent kinase inhibitor study .
Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Steady-state kinetics (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive) and Ki values .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to confirm interactions with active sites .
- X-ray Crystallography : Resolves enzyme-inhibitor co-crystal structures to identify critical binding residues (e.g., Ser530 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
